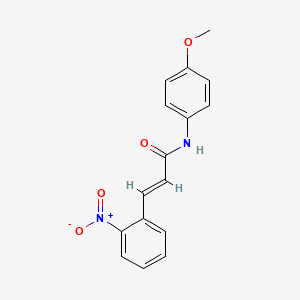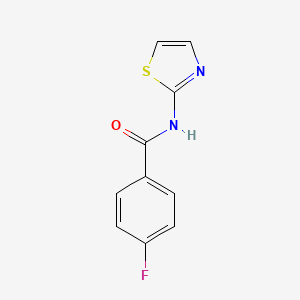![molecular formula C21H26N2O2S B15014933 O-{3-[(4-methylphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15014933.png)
O-{3-[(4-methylphenyl)carbamoyl]phenyl} dipropylcarbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dipropylcarbamothioyl group and a 4-methylphenyl group attached to a benzamide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. This is followed by the introduction of the dipropylcarbamothioyl group and the 4-methylphenyl group through various chemical reactions. Common reagents used in these reactions include thionyl chloride, dipropylamine, and 4-methylphenyl isocyanate. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
相似化合物的比较
Similar Compounds
- 3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE
- 3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(2-METHYLPHENYL)BENZAMIDE
Uniqueness
3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the methyl group on the phenyl ring can significantly influence the compound’s reactivity and interaction with molecular targets .
属性
分子式 |
C21H26N2O2S |
|---|---|
分子量 |
370.5 g/mol |
IUPAC 名称 |
O-[3-[(4-methylphenyl)carbamoyl]phenyl] N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C21H26N2O2S/c1-4-13-23(14-5-2)21(26)25-19-8-6-7-17(15-19)20(24)22-18-11-9-16(3)10-12-18/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,24) |
InChI 键 |
SRTHMQLRUOOFDS-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15014851.png)
![1-(4-Methylbenzenesulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide](/img/structure/B15014858.png)
![4-methyl-3-nitro-N'-[(E)-pyridin-3-ylmethylidene]benzenesulfonohydrazide](/img/structure/B15014861.png)

![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15014901.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B15014904.png)
![2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(5-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B15014905.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B15014911.png)

![(5E)-5-(2-chlorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15014922.png)
![N-[(1Z)-3-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15014923.png)
![(9Z)-9-benzylidene-7-methyl-3-[(E)-2-phenylethenyl]-9H-indeno[2,1-c]pyridine](/img/structure/B15014930.png)
![methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate](/img/structure/B15014934.png)
![(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15014937.png)
